molecular formula C8H16ClNO2 B2638081 2-Methoxy-1-piperidin-3-ylethanone;hydrochloride CAS No. 2361643-90-3

2-Methoxy-1-piperidin-3-ylethanone;hydrochloride

Cat. No.: B2638081
CAS No.: 2361643-90-3
M. Wt: 193.67
InChI Key: AZFSXVGZVPMYNR-UHFFFAOYSA-N
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Description

2-Methoxy-1-piperidin-3-ylethanone;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five methylene groups and one amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-piperidin-3-ylethanone;hydrochloride typically involves the reaction of piperidine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the use of automated reactors and precise control of temperature, pressure, and reactant flow rates .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-piperidin-3-ylethanone;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-1-piperidin-3-ylethanone;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-piperidin-3-ylethanone;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-piperidin-3-ylethanone;hydrochloride is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and alter its interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-methoxy-1-piperidin-3-ylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-6-8(10)7-3-2-4-9-5-7;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFSXVGZVPMYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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